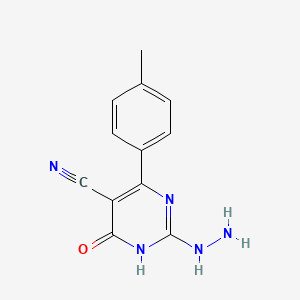![molecular formula C17H17NO5 B15000076 N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline](/img/structure/B15000076.png)
N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)METHANIMINE is an organic compound that belongs to the class of imines This compound features a benzodioxole ring substituted with methoxy groups and a methoxyphenyl group attached to the imine nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the imine nitrogen.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound shows activity against specific biological targets.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers or organic electronics.
Mécanisme D'action
The mechanism of action for (E)-1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)METHANIMINE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)METHANIMINE: Lacks the benzodioxole ring, potentially altering its reactivity and biological activity.
(E)-1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(PHENYL)METHANIMINE: Lacks the methoxy group on the phenyl ring, which could affect its chemical properties.
Uniqueness
The presence of both the benzodioxole ring and the methoxyphenyl group in (E)-1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)METHANIMINE makes it unique, potentially offering a combination of chemical reactivity and biological activity not found in similar compounds.
Propriétés
Formule moléculaire |
C17H17NO5 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C17H17NO5/c1-19-13-6-4-12(5-7-13)18-9-11-8-14(20-2)16-17(15(11)21-3)23-10-22-16/h4-9H,10H2,1-3H3 |
Clé InChI |
JNVODDUQSWYCQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=CC2=CC(=C3C(=C2OC)OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-(2,2-dimethylpropanoylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999997.png)
![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B15000005.png)

![2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15000022.png)
![4-[(Butanamidomethanethioyl)amino]benzoic acid](/img/structure/B15000028.png)
![8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B15000031.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B15000036.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B15000047.png)
![N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15000048.png)
![1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B15000055.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B15000062.png)


